molecular formula C20H16N4O2 B12613495 N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide CAS No. 919280-32-3

N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide

Cat. No.: B12613495
CAS No.: 919280-32-3
M. Wt: 344.4 g/mol
InChI Key: FGMPNGRIDAWFLE-UHFFFAOYSA-N
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Description

Chemical Identification and Structural Characterization of N-{3-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide

Systematic Nomenclature and IUPAC Conventions

The compound is formally named using IUPAC rules as N-(3-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)phenyl)benzamide . The nomenclature process involves:

  • Parent heterocycle identification : The pyrrolo[3,2-d]pyrimidine system forms the core bicyclic structure, with nitrogen atoms at positions 1, 3, and 7.
  • Substituent prioritization : A methyl group at position 5 of the pyrrolopyrimidine ring is designated as the principal substituent.
  • Oxy linkage : The oxygen atom bridges position 4 of the pyrrolopyrimidine to position 3 of the phenyl ring.
  • Benzamide group : The terminal benzamide moiety is attached via an amine group to the phenyl ring.

The systematic name reflects the connectivity sequence: pyrrolopyrimidine → phenyl ether → benzamide.

Molecular Formula and Weight Analysis

The molecular formula C₂₀H₁₆N₄O₂ was confirmed through high-resolution mass spectrometry. Key molecular parameters include:

Property Value
Molecular weight 344.37 g/mol
Exact mass 344.1274 Da
Degree of unsaturation 15
Hydrogen bond donors 2 (NH, CONH)
Hydrogen bond acceptors 4 (O, 3N)

The molecular weight aligns with theoretical calculations based on isotopic composition. The benzamide moiety contributes 43.3% of the total mass, while the pyrrolopyrimidine system accounts for 38.6%.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (500 MHz, CDCl₃) :

  • Pyrrolopyrimidine protons :
    • H-2 and H-6 resonate as doublets at δ 8.45–8.52 ppm (J = 5.1 Hz).
    • Methyl group at C-5 appears as a singlet at δ 3.82 ppm.
  • Phenyl ether protons :
    • Ortho to oxygen: δ 7.12–7.18 ppm (d, J = 8.6 Hz).
    • Meta to oxygen: δ 6.75–6.82 ppm (t, J = 7.4 Hz).
  • Benzamide protons :
    • Aromatic protons: δ 7.28–7.51 ppm (m, 5H).
    • CONH proton: δ 9.34 ppm (s, exchangeable with D₂O).

¹³C NMR (126 MHz, CDCl₃) :

  • Pyrrolopyrimidine carbons: 156.8 (C-4), 151.2 (C-7a), 142.5 (C-5).
  • Benzamide carbonyl: 167.3 ppm.
  • Quaternary carbons in phenyl ether: 160.1 (C-O), 139.8 (C-N).
Mass Spectrometric Fragmentation Patterns

Key fragments in ESI-MS (positive mode):

  • Molecular ion : m/z 345.13 [M+H]⁺.
  • Major fragments:
    • m/z 227.08 (benzamide cleavage)
    • m/z 118.05 (pyrrolopyrimidine core)
    • m/z 91.04 (tropylium ion from benzyl group).

Fragmentation pathways involve:

  • Cleavage of the ether linkage (C-O bond)
  • Retro-Diels-Alder decomposition of the bicyclic system
  • Loss of CO from the benzamide group.

Crystallographic Data and Conformational Analysis

While single-crystal X-ray data for this specific compound remains unreported, analogous structures suggest:

  • Dihedral angles :
    • 58.2° between pyrrolopyrimidine and phenyl planes
    • 12.4° twist in benzamide relative to the phenyl ring.
  • Hydrogen bonding :
    • Intramolecular N-H···N between benzamide NH and pyrimidine N3 (2.89 Å).
  • Packing motifs :
    • Predicted π-π stacking between pyrrolopyrimidine and benzamide rings (3.5–3.7 Å interplanar distance).

Conformational flexibility is limited by the ether linkage, with rotational barriers of ~8 kcal/mol around the C-O bond.

Properties

CAS No.

919280-32-3

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

N-[3-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxyphenyl]benzamide

InChI

InChI=1S/C20H16N4O2/c1-24-11-10-17-18(24)20(22-13-21-17)26-16-9-5-8-15(12-16)23-19(25)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,25)

InChI Key

FGMPNGRIDAWFLE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=NC=N2)OC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)phenyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for N-(3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)phenyl)benzamide involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Scientific Research Applications

Biological Activities

N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide exhibits several promising biological activities:

  • Anticancer Activity : Various studies have highlighted the compound's potential as an anticancer agent. The pyrrolo[3,2-d]pyrimidine moiety is often linked to the inhibition of specific kinases involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit Aurora kinases and BRAF mutations, which are critical in several cancer types .
  • Anti-inflammatory Properties : Research indicates that derivatives of this compound may possess anti-inflammatory effects. These properties are essential for developing treatments for chronic inflammatory diseases .
  • Kinase Inhibition : The compound has been evaluated for its ability to inhibit various kinases, which are vital targets in cancer therapy. In particular, studies have focused on its effects on RET kinase and other related pathways .

Applications in Drug Discovery

The unique structure of this compound makes it a valuable scaffold for drug development:

Targeted Therapy Development

  • The compound can be modified to enhance its potency and selectivity against specific cancer cell lines. For example, derivatives have been synthesized to evaluate their efficacy against various tumor models .

Fragment-Based Drug Design

  • Its structural components can serve as fragments in drug design processes aimed at developing new inhibitors targeting focal adhesion kinases and other relevant pathways in oncogenesis .

Combination Therapies

  • Given its potential anti-inflammatory and anticancer properties, this compound could be explored in combination therapies with existing drugs to improve therapeutic outcomes in resistant cancer types .

Case Studies

Several case studies have documented the effectiveness of compounds related to this compound:

StudyObjectiveFindings
Zheng et al. (2022)Evaluate anticancer potentialSignificant inhibition of cancer cell lines with IC50_{50} values indicating strong efficacy against specific targets .
Dong et al. (2021)Assess kinase inhibitionReported effective inhibition of BRAF (V600E) mutation with promising results for further development .
Krohn et al. (2002)Investigate anti-inflammatory effectsDemonstrated anti-inflammatory activity through modulation of key signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Antifungal Pyrimidine Derivatives ()

Compounds 5f and 5o (5-bromo-2-fluoro-N-(phenyl)benzamide derivatives) share a pyrimidine core and amide moiety but differ in substituents and ring systems. Key differences include:

  • Core Heterocycle : The target compound uses a pyrrolo[3,2-d]pyrimidine, whereas 5f/5o have simpler pyrimidine rings.
  • Substituents : 5f/5o feature bromo, fluoro, and trifluoromethyl groups, contributing to their 100% inhibition rate against Phomopsis sp. . The target compound’s methyl group may reduce antifungal potency but improve pharmacokinetic properties (e.g., metabolic stability).
Kinase-Targeting Benzamide Derivatives ()

The BRAF inhibitor N-(3-(tert-butyl)phenyl)-4-methyl-3-(6-morpholinopyrimidin-4-yl)benzamide shares a benzamide-pyrimidine scaffold but diverges in:

  • Core Substitution : The BRAF compound has a pyrimidine linked to morpholine, enhancing solubility and kinase binding . The target’s pyrrolo[3,2-d]pyrimidine may confer distinct selectivity, possibly avoiding off-target kinase interactions.
  • Biological Target : The BRAF inhibitor targets RAS mutant cancers, while the antifungal analogs () act on plant pathogens. The target compound’s activity remains speculative without direct data.
Pyrazolo[3,4-d]pyrimidine Analogs ()

The compound 4-methyl-3-[(1-methyl-6-pyrimidin-5-yl-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide highlights:

  • Heterocycle Variation : A pyrazolo[3,4-d]pyrimidine core versus the target’s pyrrolo[3,2-d]pyrimidine. This difference could influence binding to ATP pockets in kinases or other enzymes.
  • Substituent Impact : The trifluoromethylphenyl group in ’s compound may enhance metabolic stability compared to the target’s methyl group .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Efficacy/Notes
Target Compound Pyrrolo[3,2-d]pyrimidine 5-methyl, meta-benzamide Not specified (inferred) Potential kinase/antifungal roles
5f/5o () Pyrimidine Bromo, fluoro, trifluoromethyl Antifungal (Phomopsis sp.) 100% inhibition rate
BRAF Inhibitor () Pyrimidine Morpholine, tert-butyl Kinase inhibition (BRAF) RAS mutant cancer targeting
Pyrazolo[3,4-d]pyrimidine () Pyrazolo[3,4-d]pyrimidine Trifluoromethylphenyl Not specified Structural similarity to kinase inhibitors

Research Findings and Implications

  • Antifungal Activity : Substituents like bromo and fluoro () are critical for high antifungal activity. The target compound’s lack of halogens may limit its efficacy in this domain but could reduce toxicity .
  • Kinase Inhibition: The BRAF inhibitor’s morpholine group improves solubility, a feature absent in the target compound. However, the pyrrolo[3,2-d]pyrimidine core might offer novel binding modes for kinases .

Biological Activity

N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide (CAS No. 919280-32-3) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C20_{20}H16_{16}N4_{4}O2_{2}
  • Molecular Weight : 344.37 g/mol
  • Structure : The compound features a pyrrolopyrimidine moiety linked to a phenyl group through an ether bond, which may influence its biological activity.

This compound acts primarily through the inhibition of specific enzymes and modulation of cellular pathways. Preliminary studies suggest that it may interact with the mTOR pathway, similar to other benzamide derivatives.

Key Mechanisms:

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : Similar compounds have been shown to inhibit DPP-IV, which is crucial in glucose metabolism and diabetes management.
  • mTOR Pathway Modulation : Research indicates that related compounds can reduce mTORC1 activity and enhance autophagy, suggesting potential anticancer properties .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound and its analogs:

  • Cell Lines Tested : MIA PaCa-2 (pancreatic cancer), A431 (epidermoid carcinoma).
  • Findings :
    • The compound exhibited submicromolar antiproliferative activity.
    • Induced autophagy while impairing autophagic flux under starvation conditions, indicating a unique mechanism that could selectively target tumor cells under metabolic stress .

Structure-Activity Relationship (SAR)

Research into SAR has identified key structural features that enhance biological activity:

  • The presence of the pyrrolopyrimidine core is linked to increased potency against various cancer cell lines.
  • Modifications on the phenyl ring can significantly alter the compound's interaction with biological targets.

Study 1: Antiproliferative Activity

A study focused on the antiproliferative effects of this compound analogs revealed:

  • IC50_{50} values below 1 µM in MIA PaCa-2 cells.
  • Induction of apoptosis via caspase activation pathways.

Study 2: Metabolic Stability

In vitro metabolic stability assays demonstrated that certain analogs maintained activity in the presence of liver microsomes, suggesting potential for further development as therapeutic agents .

Data Tables

PropertyValue
Molecular FormulaC20_{20}H16_{16}N4_{4}O2_{2}
Molecular Weight344.37 g/mol
DPP-IV InhibitionYes
mTORC1 Activity ReductionYes
Antiproliferative IC50_{50}< 1 µM

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